molecular formula C11H18FN3O3 B12354800 5-fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide

5-fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide

Cat. No.: B12354800
M. Wt: 259.28 g/mol
InChI Key: GCMAKCXSJWDFOT-UHFFFAOYSA-N
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Description

5-Fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide, also known as Carmofur, is a fluorinated pyrimidine derivative. It is primarily recognized for its antineoplastic properties and is used in the treatment of various cancers. The compound is a derivative of 5-fluorouracil, a well-known chemotherapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide typically involves the reaction of 5-fluorouracil with hexyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-Fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide involves its conversion to 5-fluorouracil in the body. 5-Fluorouracil inhibits thymidylate synthase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, ultimately causing cell death. The compound targets rapidly dividing cancer cells, making it effective in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its hexyl group, which enhances its lipophilicity and allows for better cellular uptake. This modification improves its pharmacokinetic properties and makes it a valuable addition to the arsenal of chemotherapeutic agents .

Properties

Molecular Formula

C11H18FN3O3

Molecular Weight

259.28 g/mol

IUPAC Name

5-fluoro-N-hexyl-2,4-dioxo-1,3-diazinane-1-carboxamide

InChI

InChI=1S/C11H18FN3O3/c1-2-3-4-5-6-13-10(17)15-7-8(12)9(16)14-11(15)18/h8H,2-7H2,1H3,(H,13,17)(H,14,16,18)

InChI Key

GCMAKCXSJWDFOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)N1CC(C(=O)NC1=O)F

Origin of Product

United States

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